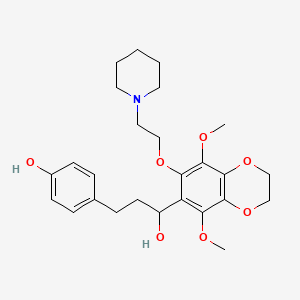
1,4-Benzodioxin-6-methanol, 2,3-dihydro-alpha-(2-(4-hydroxyphenyl)ethyl)-5,8-dimethoxy-7-(2-(1-piperidinyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-6-metanol, 2,3-dihidro-alfa-(2-(4-hidroxifenil)etil)-5,8-dimetoxi-7-(2-(1-piperidinil)etoxi)- es un complejo compuesto orgánico que pertenece a la clase de las benzodioxinas. Estos compuestos se caracterizan por un anillo de dioxina fusionado a un anillo de benceno. La presencia de varios grupos funcionales, como el metanol, el hidroxifenilo y el piperidinilo, hace que este compuesto sea potencialmente interesante para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,4-Benzodioxin-6-metanol, 2,3-dihidro-alfa-(2-(4-hidroxifenil)etil)-5,8-dimetoxi-7-(2-(1-piperidinil)etoxi)- normalmente implica múltiples pasos, que incluyen:
Formación del anillo benzodioxina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de grupos funcionales: Los grupos hidroxifenilo, metoxi y piperidinilo se pueden introducir mediante diversas reacciones de sustitución, que a menudo involucran reactivos como fenoles, metanol y piperidina.
Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de acoplamiento, que a menudo utilizan catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de compuestos tan complejos normalmente implica:
Optimización de las condiciones de reacción: Para maximizar el rendimiento y minimizar los subproductos.
Uso de catalizadores: Para acelerar las reacciones y mejorar la eficiencia.
Técnicas de purificación: Como la cromatografía y la cristalización para obtener el producto final en forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
1,4-Benzodioxin-6-metanol, 2,3-dihidro-alfa-(2-(4-hidroxifenil)etil)-5,8-dimetoxi-7-(2-(1-piperidinil)etoxi)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar a un ácido carboxílico.
Reducción: El anillo de dioxina se puede reducir en condiciones específicas.
Sustitución: Los grupos hidroxifenilo y piperidinilo pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos de sustitución: Como los halógenos o los nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metanol produciría un derivado de ácido carboxílico.
Aplicaciones Científicas De Investigación
Química: Como precursor para la síntesis de moléculas más complejas.
Biología: Para estudiar los efectos de varios grupos funcionales en la actividad biológica.
Medicina: Posible uso en el desarrollo de fármacos debido a su estructura compleja.
Industria: Como intermedio en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos biológicos. Normalmente, estos compuestos pueden interactuar con enzimas, receptores u otras proteínas, dando lugar a diversos efectos biológicos. La presencia de múltiples grupos funcionales permite diversas interacciones y vías potenciales.
Comparación Con Compuestos Similares
Compuestos similares
1,4-Benzodioxin-6-metanol: Un análogo más simple sin los grupos funcionales adicionales.
2,3-Dihidro-1,4-benzodioxina: Carece del metanol y otros sustituyentes.
5,8-Dimetoxi-1,4-benzodioxina: Contiene grupos metoxi pero carece de los grupos piperidinilo e hidroxifenilo.
Propiedades
Número CAS |
88770-74-5 |
|---|---|
Fórmula molecular |
C26H35NO7 |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
4-[3-[5,8-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C26H35NO7/c1-30-22-21(20(29)11-8-18-6-9-19(28)10-7-18)23(32-15-14-27-12-4-3-5-13-27)24(31-2)26-25(22)33-16-17-34-26/h6-7,9-10,20,28-29H,3-5,8,11-17H2,1-2H3 |
Clave InChI |
MGOBVQFCTRETSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1OCCO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















